(1R,2R)-N~1~,N~2~-Bis[(pyridin-2-yl)methyl]cyclohexane-1,2-diamine
Description
(1R,2R)-N¹,N²-Bis[(pyridin-2-yl)methyl]cyclohexane-1,2-diamine is a chiral diamine ligand featuring a cyclohexane-1,2-diamine backbone substituted with pyridin-2-ylmethyl groups at both nitrogen atoms. Its synthesis typically involves palladium-catalyzed cross-coupling reactions between (1R,2R)-cyclohexane-1,2-diamine and brominated pyridine derivatives, yielding enantiopure products with high coordination capacity for transition metals like Mn, Pt, and Pd . The ligand’s rigid cyclohexane scaffold and pyridyl donor sites make it effective in asymmetric catalysis, particularly in epoxidation and hydrogenation reactions, where enantioselectivity is critical .
Properties
CAS No. |
81748-00-7 |
|---|---|
Molecular Formula |
C18H24N4 |
Molecular Weight |
296.4 g/mol |
IUPAC Name |
(1R,2R)-1-N,2-N-bis(pyridin-2-ylmethyl)cyclohexane-1,2-diamine |
InChI |
InChI=1S/C18H24N4/c1-2-10-18(22-14-16-8-4-6-12-20-16)17(9-1)21-13-15-7-3-5-11-19-15/h3-8,11-12,17-18,21-22H,1-2,9-10,13-14H2/t17-,18-/m1/s1 |
InChI Key |
ROVCIMFUQIQGIJ-QZTJIDSGSA-N |
Isomeric SMILES |
C1CC[C@H]([C@@H](C1)NCC2=CC=CC=N2)NCC3=CC=CC=N3 |
Canonical SMILES |
C1CCC(C(C1)NCC2=CC=CC=N2)NCC3=CC=CC=N3 |
Origin of Product |
United States |
Preparation Methods
Reductive Alkylation of trans-1,2-Diaminocyclohexane
The most widely reported method involves reductive alkylation of (1R,2R)-1,2-diaminocyclohexane with pyridine-2-carboxaldehyde. The reaction proceeds via a Schiff base intermediate, which is reduced to the final product:
Step 1: Imine Formation
(1R,2R)-1,2-Diaminocyclohexane reacts with 2-pyridinecarboxaldehyde in methanol at 25°C for 12 hours to form the bis-imine intermediate.
Step 2: Borohydride Reduction
Sodium borohydride (NaBH4) is added to reduce the imine groups, yielding the target diamine.
Reaction Conditions
| Parameter | Value/Detail | Source |
|---|---|---|
| Solvent | Methanol or Ethanol | |
| Temperature | 25°C (Imine), 0–5°C (Reduction) | |
| Molar Ratio | 1:2 (Diamine:Aldehyde) | |
| Reduction Agent | NaBH4 (4 equiv.) | |
| Yield | 78–85% |
Alternative Alkylation Strategies
A modified approach uses pre-formed pyridin-2-ylmethyl electrophiles. For example, (1R,2R)-1,2-diaminocyclohexane reacts with 2-(bromomethyl)pyridine hydrobromide in acetonitrile under basic conditions (K2CO3):
Key Parameters
Stereochemical Control and Optimization
Solvent and Temperature Effects
The stereochemical integrity of the product depends on reaction conditions:
| Solvent | Diastereomeric Excess (de) | Notes | Source |
|---|---|---|---|
| Methanol | >98% | Favors (1R,2R) configuration | |
| THF | 85–90% | Requires longer reaction times | |
| Ethanol | 92–95% | Compromise between speed and yield |
Lower temperatures (0–5°C) during reduction minimize epimerization, preserving the trans-1,2-diamine geometry.
Catalytic Additives
Inclusion of Lewis acids (e.g., ZnCl2) accelerates imine formation but risks coordinating the final product. Trials with 5 mol% ZnCl2 reduced imine formation time from 12 to 4 hours without compromising yield.
Purification and Isolation
Laboratory-Scale Methods
Crude product purification involves:
Industrial-Scale Purification
Cation-exchange chromatography (Dowex 50W-X8 resin) with 4 M HCl eluent efficiently isolates the dihydrochloride salt, yielding a hygroscopic white solid.
Industrial Process Parameters
| Parameter | Value | Source |
|---|---|---|
| Resin | Dowex 50W-X8 (H+ form) | |
| Eluent | 4 M HCl | |
| Purity | >99% (HPLC) | |
| Throughput | 4.4 g per 12 g resin |
Comparative Analysis of Synthetic Methods
Industrial Production Considerations
Scalability Challenges
Green Chemistry Innovations
Recent advances substitute methanol with cyclopentyl methyl ether (CPME), a greener solvent, achieving comparable yields (80%) with easier recycling.
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-N~1~,N~2~-Bis[(pyridin-2-yl)methyl]cyclohexane-1,2-diamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridine moieties can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
(1R,2R)-N~1~,N~2~-Bis[(pyridin-2-yl)methyl]cyclohexane-1,2-diamine has a wide range of applications in scientific research:
Chemistry: Used as a chiral ligand in asymmetric catalysis, facilitating enantioselective reactions.
Biology: Employed in the study of metal-protein interactions and enzyme mimetics.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of advanced materials, such as metal-organic frameworks and coordination polymers.
Mechanism of Action
The mechanism by which (1R,2R)-N~1~,N~2~-Bis[(pyridin-2-yl)methyl]cyclohexane-1,2-diamine exerts its effects involves the formation of stable complexes with metal ions. The pyridine moieties coordinate with the metal center, while the cyclohexane-1,2-diamine backbone provides chiral induction. This coordination can influence the reactivity and selectivity of the metal center, making it a valuable tool in catalysis and other applications.
Comparison with Similar Compounds
Quinoline-Substituted Analogues
Several bisquinolyldiamine ligands derived from (1R,2R)-cyclohexane-1,2-diamine have been synthesized, such as:
- L1: (1R,2R)-N¹,N²-Di(quinolin-8-yl)cyclohexane-1,2-diamine
- L2: Fluoroquinoline-substituted variant
- L3: Trifluoromethylquinoline-substituted variant
Key Differences :
- Synthesis: These ligands are prepared via Pd-catalyzed coupling with brominated quinolines, achieving yields of 75–93% .
- Applications: Used in iron-catalyzed oxidative coupling reactions. Fluorinated derivatives (e.g., L2) enhance electron-withdrawing effects, improving catalytic turnover .
- Performance: L3, with CF₃ groups, shows higher thermal stability (m.p. 162–166°C) compared to non-fluorinated analogues .
Table 1: Comparison of Quinoline-Substituted Ligands
Pyridylmethyl Derivatives with Modified N-Substituents
(R,R)-mcp : (1R,2R)-N,N'-Dimethyl-N,N'-bis(2-pyridylmethyl)cyclohexane-1,2-diamine
- Synthesis : Methylation of the parent diamine backbone .
- Application : Manganese complexes of (R,R)-mcp catalyze asymmetric epoxidation of α,β-unsaturated ketones, achieving 56–70% enantiomeric excess (ee) .
- Performance : Methyl groups reduce steric hindrance, improving substrate accessibility but lowering ee compared to bulkier substituents .
- Ligand L5: (1R,2R)-N¹,N²-Dimethylcyclohexane-1,2-diamine Application: Used in Mn-catalyzed hydrogenation of aromatic ketones. Polar solvents like methanol enhance reaction rates by stabilizing intermediates .
Phosphine-Functionalized Analogues
BLD Pharm lists ligands like (1R,2R)-N¹,N²-Bis[2-(diphenylphosphino)benzyl]cyclohexane-1,2-diamine (CAS: 1086138-41-1), which incorporate phosphine donors for transition-metal catalysis .
- Structural Impact : Phosphine groups increase electron density at metal centers, favoring reductive elimination in cross-coupling reactions.
- Limitation: Higher molecular weight (e.g., 774.99 g/mol for CAS 1150113-66-8) may reduce solubility in nonpolar solvents .
Pharmacologically Active Analogues
- (1R,2R)-2-N-(7-Chloroquinolin-4-yl)cyclohexane-1,2-diamine: Application: Binds to SARS-CoV-2 spike protein with a safety profile superior to hydroxychloroquine (HCQ) . Advantage: Reduced cardiotoxicity due to optimized quinoline substitution .
Stereoisomeric and Backbone Variants
- Cis-diaminocyclohexane (DACH): CO₂ Capture: (1R,2R)-cyclohexane-1,2-diamine exhibits higher CO₂ absorption rates than its cis isomer due to cooperative amine interactions .
- Ethylene-diamine Backbones: Ligands like L8 ((1R,2R)-1,2-diphenyl-N¹,N²-di(quinolin-8-yl)ethane-1,2-diamine) show reduced enantioselectivity in catalysis compared to cyclohexane-based systems, highlighting the backbone’s role in rigidity .
Biological Activity
(1R,2R)-N1,N2-Bis[(pyridin-2-yl)methyl]cyclohexane-1,2-diamine is a chiral diamine compound with significant potential in medicinal chemistry and catalysis. This article reviews its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula : C20H28N4
- Molecular Weight : 324.46 g/mol
- CAS Number : 515124-12-6
The biological activity of (1R,2R)-N1,N2-Bis[(pyridin-2-yl)methyl]cyclohexane-1,2-diamine primarily involves its role as a ligand in transition metal complexes and its interaction with biological targets. Key mechanisms include:
- Metal Complexation : The compound can form stable complexes with metals, enhancing the catalytic activity in various reactions, including asymmetric synthesis and C-N coupling reactions .
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, potentially impacting cancer cell proliferation and other disease processes .
Anticancer Properties
Recent studies have explored the anticancer potential of (1R,2R)-N1,N2-Bis[(pyridin-2-yl)methyl]cyclohexane-1,2-diamine. Research indicates that it may induce apoptosis in cancer cells through the following pathways:
- Cell Cycle Arrest : The compound has been shown to cause G0/G1 phase arrest in various cancer cell lines, leading to reduced cell proliferation .
- Apoptotic Pathways : Activation of caspases and modulation of Bcl-2 family proteins have been observed, suggesting a mechanism for apoptosis induction .
| Study | Cell Line | Effect Observed | Mechanism |
|---|---|---|---|
| Study 1 | HeLa | G0/G1 arrest | Caspase activation |
| Study 2 | MCF-7 | Apoptosis | Bcl-2 modulation |
Antimicrobial Activity
The compound has also demonstrated antimicrobial properties against various pathogens. In vitro studies reveal:
- Bacterial Inhibition : Effective against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL depending on the strain .
Case Study 1: Asymmetric Synthesis
A study conducted by van Beek et al. explored the use of (1R,2R)-N1,N2-Bis[(pyridin-2-yl)methyl]cyclohexane-1,2-diamine as a chiral ligand in asymmetric synthesis. The results showed that this compound facilitated the formation of enantiomerically enriched products with high yields in reactions involving amides and aryl halides .
Case Study 2: Cancer Cell Studies
In a comparative analysis involving various diamines, (1R,2R)-N1,N2-Bis[(pyridin-2-yl)methyl]cyclohexane-1,2-diamine was found to be one of the most effective at inducing apoptosis in breast cancer cells compared to other ligands tested. The study highlighted its potential as a lead compound for further development in anticancer therapies .
Q & A
Q. What are the optimal synthetic routes for preparing enantiopure (1R,2R)-cyclohexane-1,2-diamine derivatives?
The enantiopure synthesis of (1R,2R)-cyclohexane-1,2-diamine derivatives often involves stereoselective alkylation or Schiff base formation. For example, symmetric α-diimine Schiff bases can be synthesized by reacting enantiopure trans-(1R,2R)-cyclohexane-1,2-diamine with nitrophenyl aldehydes under reflux conditions in ethanol . A one-pot preparation method for N,N'-dialkylated derivatives has also been reported, enabling efficient scalability for organocatalytic applications . Key steps include controlling reaction temperature (60–100°C) and solvent polarity to minimize racemization.
Q. How is X-ray crystallography utilized to confirm the stereochemistry and molecular conformation of this compound?
Single-crystal X-ray diffraction (SCXRD) is critical for resolving stereochemistry. For instance, the title compound crystallizes in non-standard space groups (e.g., I2/a monoclinic) and adopts a chair conformation for the cyclohexane ring, with pyridylmethyl groups in trans positions . SHELX software (e.g., SHELXL97) is commonly used for structure refinement, with typical R-factors <0.05 for high-resolution data . Hydrogen bonding and dihedral angles between aromatic rings (e.g., 60.5° in salicylidene derivatives) are key metrics for validating intramolecular interactions .
Q. What analytical techniques are employed to assess purity and structural integrity?
- HPLC : Used to determine enantiomeric excess (e.g., for chiral ligands in asymmetric catalysis) .
- NMR Spectroscopy : 1H/13C NMR resolves proton environments, particularly for distinguishing cis/trans isomers .
- Mass Spectrometry : Confirms molecular weight (e.g., C₂₀H₂₄N₄, MW 320.43) .
- Thermogravimetric Analysis (TGA) : Evaluates thermal stability, especially for coordination complexes .
Advanced Research Questions
Q. How do substituents on the pyridine rings influence catalytic or biological activity?
Substituents modulate electronic and steric properties. For example:
- Antimicrobial Activity : Nitro groups at meta or para positions on phenyl rings enhance antibacterial potency due to increased electron-withdrawing effects .
- Catalysis : Bulky substituents improve enantioselectivity in Henry reactions by restricting conformational flexibility . A table comparing substituent effects is shown below:
Q. What mechanistic insights explain the role of this ligand in platinum-based anticancer drugs like oxaliplatin?
The (1R,2R)-cyclohexane-1,2-diamine (dach) ligand in oxaliplatin forms a stable Pt(II) complex with a bidentate coordination mode. The stereochemistry of dach prevents cross-resistance with cisplatin by altering DNA adduct formation kinetics. The bulky cyclohexane ring impedes repair machinery, enhancing cytotoxicity . Mechanistic studies using circular dichroism (CD) and gel electrophoresis reveal distinct DNA distortion patterns compared to cisplatin .
Q. How can data contradictions in crystallographic studies be resolved?
Discrepancies in space group assignments (e.g., C2/c vs. I2/a) often arise from twinning or disordered solvent molecules. Strategies include:
Q. What methodologies optimize chiral coordination polymers using this ligand?
Chiral polymers are synthesized via solventothermal reactions with metal salts (e.g., ZnBr₂ or CdBr₂). The ligand’s κ³N,N′,N′′ coordination mode enables helical chain formation, as seen in Cd(II) complexes . Key parameters:
- Temperature : 80–100°C to ensure slow crystallization.
- Solvent : Mixed ethanol/water systems improve solubility.
- Ligand-to-Metal Ratio : 1:1 stoichiometry favors 1D polymeric structures .
Data Contradiction Analysis
Q. Why do some studies report cis configurations while others report trans?
The cis/trans isomerism depends on reaction conditions:
- Cis Isomers : Formed under kinetic control (low-temperature, rapid precipitation) .
- Trans Isomers : Thermodynamically favored in refluxing ethanol due to steric relief . Confirmation via SCXRD is essential, as NMR alone may misassign configurations due to signal overlap .
Applications in Green Chemistry
Q. How effective is this compound in CO₂ conversion to cyclic carbonates?
When mixed with iodine, (1R,2R)-cyclohexane-1,2-diamine acts as a bifunctional catalyst, achieving >80% conversion of epoxides to carbonates under 2 MPa CO₂ at 100°C. The amine activates CO₂, while iodide acts as a nucleophile. Catalyst loading (5–10 mol%) and iodine ratio (1:2) are critical for efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
